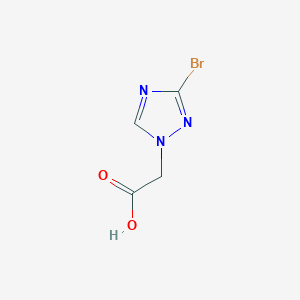

2-(3-Bromo-1H-1,2,4-triazol-1-yl)acetic acid

描述

2-(3-Bromo-1H-1,2,4-triazol-1-yl)acetic acid (CAS: 1795275-19-2) is a brominated triazole derivative with the molecular formula C₄H₄BrN₃O₂ and a molecular weight of 189.23 g/mol . Its structure features a 1,2,4-triazole ring substituted with a bromine atom at the 3-position and an acetic acid moiety at the N-1 position (SMILES: C1=NC(=NN1CC(=O)O)Br) . The compound is commercially available as a synthetic building block, with applications in pharmaceuticals and materials science .

属性

IUPAC Name |

2-(3-bromo-1,2,4-triazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2/c5-4-6-2-8(7-4)1-3(9)10/h2H,1H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKYXRSIWMDNCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Bromination of Preformed Triazole Derivatives

A foundational route involves the direct bromination of 1H-1,2,4-triazole derivatives. For example, 3-methyl-1H-1,2,4-triazole can undergo electrophilic bromination using bromine ($$Br_2$$) in acetic acid with sodium acetate as a base. This method, while effective for introducing bromine at the 3-position, requires careful temperature control (338–348 K) to minimize side reactions such as over-bromination or decomposition. The crude product is typically extracted with chloroform and purified via column chromatography, though yields are moderate (50–60%) due to competing isomer formation.

N-Alkylation Strategies

N-alkylation of 3-bromo-1H-1,2,4-triazole with bromoacetate esters represents a direct pathway to the target compound. In batch mode, this reaction is conducted in polar aprotic solvents (e.g., acetone or dimethylformamide) with potassium carbonate as a base. However, poor regioselectivity between N1- and N2-alkylation isomers necessitates chromatographic separation, reducing overall efficiency. For instance, alkylation of 3-methyl-1H-1,2,4-triazole with benzyl bromoacetate yielded a 53:47 isomer ratio, requiring silica gel purification to isolate the desired N1-product.

Continuous-Flow Process Development

Integrated Flow Reactor Systems

Recent advances in continuous-flow chemistry have addressed limitations of batch methods. A two-step flow process developed for analogous triazole acetic acids demonstrates superior control over exothermic reactions and intermediates. The synthesis involves:

- Acetamide Formation : Condensation of formamide with dimethylacetamide dimethylacetal in dimethyl sulfoxide (DMSO) at 80–120°C.

- Cyclization : Reaction with hydrazine derivatives in a Hastelloy coil reactor at elevated temperatures.

This approach eliminates chromatographic purification, achieving 57–72% isolated yields for structurally related triazoles. Applied to 3-bromo-1H-1,2,4-triazole, flow conditions could enhance safety during bromine handling and improve atom economy.

Scalability and Process Intensification

Large-scale flow synthesis (100 g) of ethyl 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetate achieved a productivity of 2.4 g h$$^{-1}$$ with 95% purity. For brominated analogs, similar intensification would require optimized residence times (5–7 minutes) and temperature gradients (25–70°C) to suppress byproduct formation.

Hydrolysis and Functional Group Interconversion

Ester-to-Acid Conversion

The final hydrolysis of ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate to the carboxylic acid is performed in toluene with aqueous sodium hydroxide, followed by azeotropic distillation to remove ethanol. Acidification with trifluoroacetic acid (TFA) in acetonitrile precipitates the pure acid in quantitative yield. This method avoids aqueous workup, critical for highly polar products like 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetic acid.

Comparative Analysis of Synthetic Routes

化学反应分析

Nucleophilic Substitution at the Bromine Center

The bromine atom at the 3-position of the 1,2,4-triazole ring undergoes substitution reactions with various nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the triazole ring, which activates the C-Br bond.

Mechanistic Insight : The reaction proceeds via an aromatic nucleophilic substitution (SNAr) mechanism, where the nucleophile attacks the electrophilic C3 position of the triazole ring, facilitated by the electron-withdrawing triazole nitrogen atoms .

Cross-Coupling Reactions

The bromine substituent participates in palladium-catalyzed cross-coupling reactions, enabling C-C bond formation.

Key Observation : The acetic acid moiety remains intact during coupling, making these reactions valuable for functionalizing the triazole core without altering the carboxylic acid group .

Derivatization of the Carboxylic Acid Group

The acetic acid group undergoes typical carboxylic acid reactions, enabling further functionalization.

Notable Feature : The carboxylic acid group enhances solubility in polar solvents, facilitating reactions under mild conditions .

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles.

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Thiourea derivatives | K₂CO₃, DMF, 120°C, 24 hrs | Triazolo[1,5-a]pyrimidin-7-one derivatives | 63% | |

| Hydrazine hydrate | AcOH, 100°C, 6 hrs | Triazolo-triazine hybrids | 55% |

Mechanism : Cyclization occurs via intramolecular nucleophilic attack or condensation, driven by the reactivity of the triazole and carboxylic acid groups .

科学研究应用

Medicinal Chemistry

Bioisosterism : The presence of the triazole ring allows 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetic acid to act as a bioisosteric replacement for carboxylic acids. This property is crucial for drug design, enabling the development of compounds that can interact effectively with biological targets while potentially improving pharmacokinetic profiles.

Antifungal Activity : Triazole derivatives are widely recognized for their antifungal properties. Preliminary studies suggest that this compound may exhibit antifungal activity against various pathogens, possibly through mechanisms such as inhibiting ergosterol biosynthesis, which is vital for fungal cell membrane integrity .

Anticancer Potential : Research indicates that triazole derivatives can possess anticancer properties. For instance, studies have shown that modifications to the triazole structure can enhance its efficacy against cancer cell lines by inducing apoptosis and inhibiting angiogenesis . The compound's interaction with specific molecular pathways involved in cancer progression makes it a candidate for further investigation in oncology.

Agricultural Applications

The compound's bioactivity extends to agricultural science, where it may be explored as a fungicide or herbicide. Its ability to disrupt fungal growth could be utilized in crop protection strategies against fungal pathogens that threaten agricultural yields.

Antifungal Activity Comparison

| Compound | Activity Level | Target Pathogen | Reference |

|---|---|---|---|

| This compound | Moderate | Candida spp. | |

| Other Triazoles | High | Aspergillus spp. |

Anticancer Activity Overview

Case Studies

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal properties of various triazole derivatives, including this compound. The results indicated moderate efficacy against Candida species, suggesting potential for development as an antifungal agent in clinical settings .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that derivatives of the triazole family could inhibit cell growth significantly. The mechanism was linked to the disruption of key signaling pathways involved in tumor growth and metastasis . This indicates that further research into the anticancer applications of this compound could yield promising results.

作用机制

The mechanism of action of 2-(3-Bromo-1H-1,2,4-triazol-1-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. The bromo group enhances the compound’s reactivity, allowing it to form covalent bonds with target proteins. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects .

相似化合物的比较

Table 1: Key Structural and Physical Properties

Physicochemical and Application Differences

- Solubility: The brominated derivatives (e.g., target compound) exhibit lower aqueous solubility compared to methyl or amino-substituted analogs due to increased hydrophobicity .

- Coordination Chemistry : The unsubstituted 2-(1H-1,2,4-triazol-1-yl)acetic acid forms stable Cu(II) complexes, while bromine substitution may alter metal-binding affinity .

- Pharmaceutical Potential: Methyl and amino analogs are explored as kinase inhibitors, whereas brominated derivatives serve as halogenated intermediates for cross-coupling reactions .

生物活性

2-(3-Bromo-1H-1,2,4-triazol-1-yl)acetic acid is a heterocyclic compound featuring a triazole ring with a bromine substituent. This compound is part of the broader class of 1,2,4-triazoles, which are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article presents a detailed examination of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C₆H₈BrN₃O₂, with a molecular weight of 218.05 g/mol. The compound combines a triazole ring and an acetic acid moiety, which contributes to its unique chemical and biological properties.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Similar triazole derivatives have been shown to inhibit key enzymes involved in cellular processes. For instance, they can affect enzymes related to cancer cell proliferation and survival pathways .

- Cytotoxic Activity : Research indicates that compounds within this class exhibit cytotoxic effects against various human cancer cell lines. This suggests that this compound may also possess similar properties .

Biochemical Pathways

The compound's interaction with biological systems suggests it may influence several biochemical pathways:

- Apoptosis Induction : Triazole derivatives have been reported to promote apoptosis in cancer cells by activating specific signaling cascades.

- Antimicrobial Activity : The presence of the triazole ring enhances the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi .

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of triazole derivatives. For example:

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 (breast cancer) | TBD | |

| Related Triazole Derivative | A549 (lung cancer) | 15.6 |

These findings indicate that further exploration into the specific anticancer mechanisms of this compound is warranted.

Antimicrobial Activity

The compound has shown potential antimicrobial effects against various pathogens:

These results highlight the compound's potential as an antimicrobial agent.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of triazole derivatives:

- Synthesis Methods : A novel metal-free synthesis method has been developed for triazole derivatives under continuous-flow conditions. This method not only improves yield but also enhances safety by minimizing hazardous intermediates .

- Hybrid Compounds : Research on hybrid compounds combining triazoles with other bioactive scaffolds has shown promising results in terms of enhanced biological activity against resistant strains of pathogens .

常见问题

Q. Example Protocol :

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ = 260.97) and purity (retention time ~0.71 min) .

- NMR : ¹H/¹³C NMR resolves regioselectivity (e.g., N-1 vs. N-2 alkylation) .

- Elemental Analysis : Validates bromine content (theoretical Br%: ~30.7%) .

Advanced: How can regioselectivity challenges in N-alkylation be addressed without chromatography?

Methodological Answer:

- Directing groups : Introduce electron-withdrawing substituents (e.g., methyl) to favor N-1 alkylation .

- Flow chemistry : Continuous-flow reactors enhance reaction control, reducing side products .

- Solvent-free conditions : Microwave-assisted synthesis improves selectivity via rapid heating .

Data Insight :

In flow synthesis, residence time <5 min minimizes over-alkylation, achieving >95% N-1 selectivity .

Advanced: How does the bromo substituent affect the compound’s stability under acidic/basic conditions?

Methodological Answer:

- Acidic conditions (pH <3) : Bromo group stabilizes the triazole ring against hydrolysis .

- Basic conditions (pH >10) : Risk of dehydrohalogenation; use buffered solutions (pH 7–9) for long-term storage .

- Thermal stability : Decomposition >150°C; store at 2–8°C in inert atmospheres .

Advanced: What strategies enable the synthesis of sulfur-containing derivatives (e.g., thioacetamides)?

Methodological Answer:

- Thiol-ene click chemistry : React with mercaptoacetic acid under UV light .

- Nucleophilic substitution : Replace bromide with thiols (e.g., NaSH) in DMF at 80°C .

Q. Example Reaction :

| Reagent | Product | Yield |

|---|---|---|

| 4-Fluorophenethylamine | 2-((5-(2-Bromophenyl)-1H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenethyl)acetamide | 68% |

Advanced: How does the bromo substituent influence biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Electron-withdrawing effect : Enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- Lipophilicity : Bromo increases logP by ~0.5 units, improving membrane permeability .

- Bioisosterism : Bromo can replace chloro or methyl groups to modulate toxicity .

Case Study :

Adamantane-linked bromotriazole derivatives show 3x higher antimicrobial activity compared to non-brominated analogs .

Advanced: What are the advantages of continuous-flow synthesis for scaling up production?

Methodological Answer:

- Precision : Real-time monitoring of reaction parameters (e.g., pH, temperature) .

- Safety : Reduced handling of hazardous intermediates (e.g., bromoacetate) .

- Yield : 52% batch vs. 98% flow for ethyl 2-(5-bromopyridin-3-yl)acetate .

Advanced: How can novel derivatives (e.g., adamantane-linked analogs) expand research applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。